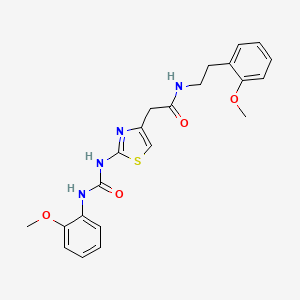![molecular formula C15H15NO2 B2933195 1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid CAS No. 164736-53-2](/img/structure/B2933195.png)
1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid” is a chemical compound. Based on its name, it contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The “cyclopenta[b]” part suggests that this pyrrole ring is fused with a cyclopentane ring . The “1-benzyl” part indicates that there is a benzyl group attached to the first carbon of the pyrrole ring . The “2-carboxylic acid” part means that there is a carboxylic acid functional group attached to the second carbon of the pyrrole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr pyrrole synthesis or another similar method . The benzyl group and the carboxylic acid group could be introduced through various functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the fused ring system and the various functional groups. The aromaticity of the pyrrole ring and the presence of the benzyl group would likely contribute to the stability of the molecule .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrrole ring, the benzyl group, and the carboxylic acid group. The pyrrole ring is aromatic and can participate in electrophilic aromatic substitution reactions . The benzyl group can be involved in various reactions, such as oxidation or reduction . The carboxylic acid group can participate in various reactions, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the pyrrole ring, the benzyl group, and the carboxylic acid group. For example, the compound might have a relatively high boiling point due to the presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds .Scientific Research Applications
Antimicrobial Agent Development
This compound has been evaluated for its potential as an antimicrobial agent. Derivatives of this compound have shown good activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential for future drug discovery and development as an antibacterial agent .
Antifungal Applications
The structural framework of the compound is conducive to antifungal activity. This is particularly relevant in the development of new antifungal agents, which could be crucial in addressing drug-resistant fungal infections .
Coordination Chemistry
Derivatives of this compound, such as Schiff bases, have been used as chelating ligands in coordination chemistry. These compounds exhibit photochromic and thermochromic characteristics, making them useful in various chemical applications .
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of heterocyclic compounds. Heterocycles containing nitrogen and sulfur atoms are significant due to their versatile synthetic applicability and pharmacological properties .
Pharmaceutical Intermediates
The compound’s structure is beneficial for creating pharmaceutical intermediates. These intermediates can be further modified to enhance their pharmacological effects or to create new drugs with specific therapeutic actions .
Chemical Synthesis and Material Science
Scientists have utilized this compound in various areas of research, including material science and chemical synthesis. Its properties can be leveraged to create materials with specific desired characteristics .
Analytical Chemistry Applications
In analytical chemistry, the compound can be used for method development and validation, serving as a standard or reference compound due to its well-defined structure and properties .
Biopharma Production
The compound’s derivatives are also explored in biopharma production, where they may play a role in the synthesis of biologically active molecules or as part of the drug formulation process .
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, the mechanism of action would depend on the specific biological target. If it’s used as a reagent in a chemical reaction, the mechanism of action would depend on the specific reaction conditions and the other reactants .
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promising biological activity, it could be studied further as a potential drug . If it’s a useful reagent in chemical reactions, research could be conducted to optimize its use and explore new reactions .
properties
IUPAC Name |
1-benzyl-5,6-dihydro-4H-cyclopenta[b]pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)14-9-12-7-4-8-13(12)16(14)10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBPAULHOBIMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=C2)C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H,4H,5H,6H-cyclopenta[b]pyrrole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

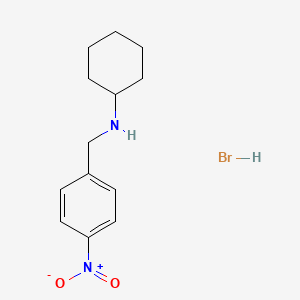
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2933116.png)

![3,4-dimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2933119.png)
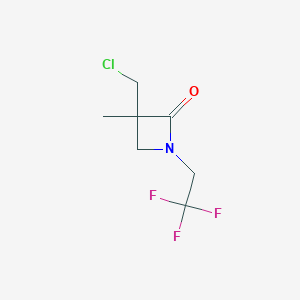

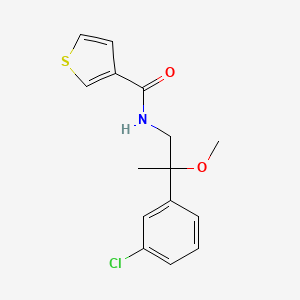

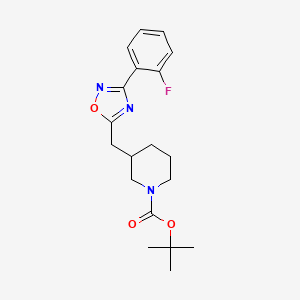
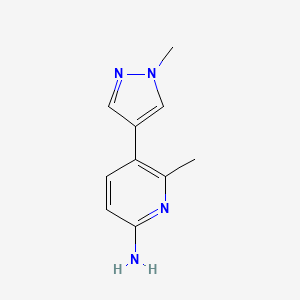
![2,4-dichloro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2933131.png)

![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2933134.png)
